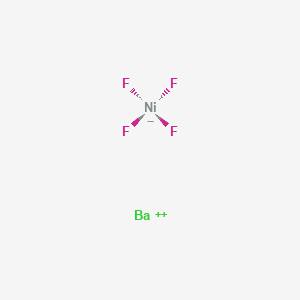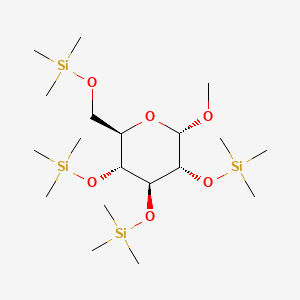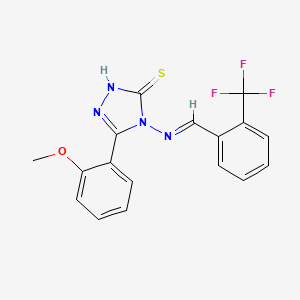
Barium(2+);tetrafluoronickel(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);tetrafluoronickel(2-) is a chemical compound with the molecular formula BaNiF₄. It is also known as barium tetrafluoronickelate or barium nickel fluoride. This compound is characterized by the presence of barium ions (Ba²⁺) and tetrafluoronickel ions (NiF₄²⁻). It has a molecular weight of 272.014 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);tetrafluoronickel(2-) typically involves the reaction of barium salts with nickel fluoride under controlled conditions. One common method is the solid-state reaction, where barium carbonate (BaCO₃) and nickel fluoride (NiF₂) are mixed and heated at high temperatures to form barium(2+);tetrafluoronickel(2-). The reaction can be represented as follows: [ \text{BaCO}_3 + \text{NiF}_2 \rightarrow \text{BaNiF}_4 + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of barium(2+);tetrafluoronickel(2-) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or metal-organic chemical vapor deposition (MOCVD). These methods allow for precise control over the composition and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);tetrafluoronickel(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents, leading to the formation of lower oxidation state compounds.
Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and halide salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state nickel compounds, while reduction may produce nickel metal or lower oxidation state nickel compounds .
Wissenschaftliche Forschungsanwendungen
Barium(2+);tetrafluoronickel(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other nickel and barium compounds.
Biology: The compound’s unique properties make it useful in certain biological assays and experiments.
Industry: It is used in the production of specialized materials and coatings, particularly in the electronics and aerospace industries
Wirkmechanismus
The mechanism of action of barium(2+);tetrafluoronickel(2-) involves its interaction with various molecular targets and pathways. The barium ions can interact with biological membranes and proteins, while the tetrafluoronickel ions can participate in redox reactions and catalysis. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium hexacyanoferrate(II): Another barium compound with different anionic species.
Nickel(II) sulfamate: A nickel compound with different anionic species.
Barium formate: A barium compound with formate anions.
Uniqueness
Barium(2+);tetrafluoronickel(2-) is unique due to its combination of barium and nickel ions with fluoride ligands. This combination imparts specific chemical and physical properties that are not found in other similar compounds. For example, its high thermal stability and unique electronic properties make it suitable for specialized applications in materials science and electronics .
Eigenschaften
CAS-Nummer |
18115-48-5 |
|---|---|
Molekularformel |
BaF4Ni |
Molekulargewicht |
272.01 g/mol |
IUPAC-Name |
barium(2+);tetrafluoronickel(2-) |
InChI |
InChI=1S/Ba.4FH.Ni/h;4*1H;/q+2;;;;;+2/p-4 |
InChI-Schlüssel |
VWKLKTCOYQZGPF-UHFFFAOYSA-J |
Kanonische SMILES |
F[Ni-2](F)(F)F.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)

![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)


![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
